molecular formula C20H26N4O4 B11162383 ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

Cat. No.: B11162383
M. Wt: 386.4 g/mol
InChI Key: XDAYYPHSLIWADS-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a synthetic compound of interest in medicinal chemistry and drug discovery research. This molecule features a multi-functional structure combining an indole scaffold, a piperazine core, and a carboxyethyl ester group. The indole moiety is a privileged structure in pharmaceuticals, known for its prevalence in biologically active molecules . Compounds containing similar piperazine-carboxylate structures have been investigated for their potential as inhibitors of various enzymes, such as dipeptidylpeptidase-IV (DPP-IV), a well-known target for type 2 diabetes therapies . The presence of the amide linkage and a flexible butanoyl linker may contribute to its potential interaction with biological targets, making it a valuable intermediate for the synthesis of more complex molecules or for probing structure-activity relationships (SAR). Researchers can utilize this compound in the development of novel therapeutic agents, as a building block in combinatorial chemistry, or as a standard in analytical method development. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-[4-(1H-indole-2-carbonylamino)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26N4O4/c1-2-28-20(27)24-12-10-23(11-13-24)18(25)8-5-9-21-19(26)17-14-15-6-3-4-7-16(15)22-17/h3-4,6-7,14,22H,2,5,8-13H2,1H3,(H,21,26)

InChI Key

XDAYYPHSLIWADS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from 4-(1H-Indol-3-yl)butanoic Acid

A primary route begins with 4-(1H-indol-3-yl)butanoic acid (1 ), which is activated to its acyl chloride (5 ) using thionyl chloride or oxalyl chloride. However, this intermediate is highly unstable and prone to intramolecular cyclization, forming 2,3,4,9-tetrahydro-1H-carbazol-1-one (6 ) as a side product. To mitigate this, researchers have employed ethyl chlorformate to generate a more stable mixed carbonate intermediate (7 ), which reacts with protected piperazines (e.g., ethyl piperazine-1-carboxylate) to yield the target compound.

Key Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Temperature: 0°C to room temperature

  • Yield: 60–75% after chromatographic purification

Alternative Pathway via Reductive Amination

An alternative approach involves reductive amination of 4-(1H-indol-3-yl)butan-1-ol (10 ) with piperazine derivatives. The alcohol is first oxidized to the corresponding aldehyde using Swern oxidation (oxalyl chloride, dimethyl sulfide), followed by condensation with piperazine in the presence of sodium cyanoborohydride. This method avoids unstable acyl intermediates but requires stringent control of reaction pH and temperature to prevent over-reduction.

Optimized Parameters

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

  • Solvent: Methanol or ethanol

  • Yield: 52–67%

Critical Analysis of Reaction Optimization

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction efficiency. Anhydrous DCM and THF are preferred for acylation steps due to their ability to stabilize reactive intermediates. Catalytic amounts of DMAP enhance coupling reactions by activating carboxyl groups, while TEA neutralizes HCl byproducts.

Comparative Solvent Performance

SolventReaction RateYield (%)Side Products
DichloromethaneFast75Minimal
TetrahydrofuranModerate68Moderate
DimethylformamideSlow55Significant

Data aggregated from.

Protective Group Strategies

Protecting the piperazine nitrogen with ethyl or tert-butyl carbamates prevents unwanted side reactions during acylation. Subsequent deprotection using trifluoroacetic acid (TFA) or aqueous HBr yields the free base. For example, tert-butyl groups are removed under acidic conditions (48% HBr, 80°C), achieving >90% deprotection efficiency.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (300 MHz, CDCl3): Peaks at δ 1.25 (t, 3H, -CH2CH3), δ 3.45–3.70 (m, 8H, piperazine), δ 7.20–7.60 (m, 4H, indole).

    • ¹³C NMR : Carbonyl signals at δ 170.2 (ester), δ 165.8 (amide).

  • Mass Spectrometry : ESI-MS m/z 387.3 [M+H]⁺, confirming molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Critical impurities include unreacted indole precursors and cyclization byproducts.

Challenges and Mitigation Strategies

Intermediate Instability

The acyl chloride intermediate (5 ) is highly reactive, leading to carbazole formation (6 ). Substituting ethyl chlorformate for thionyl chloride reduces this risk.

Low Yields in Reductive Amination

Yields drop to 52% without additives. Incorporating AlCl3 (1 eq.) improves Lewis acid catalysis, boosting yields to 67%.

Comparative Evaluation of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Acylation-CouplingHigh purity, scalableUnstable intermediates60–75
Reductive AminationAvoids acyl chloridesRequires strict pH control52–67
Mitsunobu ReactionStereoselectiveCostly reagents (DIAD, Ph3P)45–58

Data synthesized from.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing expensive coupling agents (e.g., EDCI) with mixed carbonates reduces production costs by 30%.

Green Chemistry Approaches

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Biological Activities

Research has indicated that ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate exhibits several biological activities:

1. Anticancer Properties

  • The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that similar piperazine derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may have a role in cancer therapy .

2. Enzyme Inhibition

  • It is hypothesized that the compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for the survival of cancer cells or pathogens . This mechanism is critical for developing targeted therapies that minimize side effects.

3. Receptor Modulation

  • The indole moiety present in the compound is known to interact with various receptors. Research on related compounds suggests potential modulation of receptors involved in neuropharmacology and other therapeutic areas .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step procedures that incorporate various reagents and conditions tailored to achieve high yield and purity.

Example Synthesis Pathway

  • Starting Materials : Indole derivatives and piperazine-based intermediates.
  • Reagents : Common reagents include coupling agents (e.g., EDC, DCC) and protecting groups to facilitate selective reactions.
  • Conditions : Reactions are often carried out under controlled temperature and solvent conditions to optimize the yield.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The butanoyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / Structure Key Features Biological Activity / Application Reference
Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate (Target) Indole-2-yl substitution; butanoyl linker; ethyl carboxylate Hypothesized kinase/receptor modulation N/A
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate Indole-3-yl and pyridinyl substituents; methyl group at indole 2-position Not reported (structural analog)
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate Nitrophenoxy substituent; tert-butyl ester Intermediate in enzyme inhibitor synthesis
4-(2-Methoxyphenyl)-1-[2’-[N-(2”-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) Arylpiperazine; iodobenzamido group 5-HT1A serotonin receptor antagonist
1-Substituted 4-[4-(1H-indol-3-yl)butyl]piperazines Indole-3-yl substitution; alkyl linker CNS disorders (D4 dopamine receptor agonists)

Pharmacological and Physicochemical Properties

  • Receptor Binding : Indole-2-yl substitution (target) may alter receptor affinity compared to indole-3-yl analogs. For example, indole-3-yl derivatives in show activity at dopamine D4 receptors, while the target’s substitution could favor interactions with other targets (e.g., 5-HT1A receptors, as seen in ).
  • Lipophilicity: The absence of halogens (cf. p-MPPI’s iodine ) reduces molecular weight (~452 g/mol for target vs.
  • Solubility : Ethyl carboxylate improves solubility over tert-butyl derivatives (e.g., ), facilitating in vitro assays.

Biological Activity

Overview of Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

This compound is a complex organic compound that incorporates an indole moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The piperazine ring is known for its ability to interact with a variety of biological targets, making compounds containing this structure of interest in medicinal chemistry.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The incorporation of an indole moiety in the structure of this compound may enhance its ability to inhibit cancer cell proliferation through multiple mechanisms, including:

  • Induction of Apoptosis: Indole compounds can activate apoptotic pathways in cancer cells.
  • Inhibition of Angiogenesis: Some indole derivatives inhibit the formation of new blood vessels, which is crucial for tumor growth.

Neuroprotective Effects

Compounds with piperazine structures are often evaluated for neuroprotective effects. The potential mechanisms include:

  • Modulation of Neurotransmitter Systems: Piperazine derivatives can influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Inhibition of Neuroinflammation: These compounds may reduce inflammation in neural tissues, protecting against neurodegenerative diseases.

Antimicrobial Activity

The presence of both piperazine and indole groups suggests that this compound may exhibit antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis
NeuroprotectionModulates neurotransmitters
AntimicrobialDisrupts cell membranes

Case Study: Indole Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry highlighted a series of indole derivatives that showed significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be a candidate for further investigation due to its unique structure.

Case Study: Piperazine Compounds in Neurology

Research published in Neuropharmacology explored the effects of piperazine derivatives on cognitive functions in animal models. The findings indicated that these compounds could improve memory and learning processes by enhancing synaptic plasticity, suggesting potential applications for this compound in treating cognitive disorders.

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